2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine
Overview
Description
“2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine” is a chemical compound with the molecular weight of 250.14 . It is also known as "2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride" . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “2-(2-chloro-6-fluorobenzyl)pyrrolidine hydrochloride” and its InChI code is "1S/C11H13ClFN.ClH/c12-10-4-1-5-11(13)9(10)7-8-3-2-6-14-8;/h1,4-5,8,14H,2-3,6-7H2;1H" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Reactivity
Synthesis of Agrochemicals and Medicinal Compounds : N-substituted pyrrolidinones, including derivatives of 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine, can be transformed into 5-methoxylated 3-pyrrolin-2-ones. These compounds are useful in preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Enantioselective Syntheses : Highly enantioselective syntheses of certain Boc-pyrrolidines can be achieved through treatment with specific reagents. This process is significant in the synthesis of pharmaceuticals (Wu, Lee, & Beak, 1996).
Biological and Medical Applications
Pyrrolidines in Medicine : Pyrrolidines, a class to which 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine belongs, show biological effects and are used in medicines, dyes, and agrochemicals. Their chemistry is vital for modern science (Żmigrodzka et al., 2022).
Aurora Kinase Inhibition for Cancer Treatment : Compounds related to 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine have been explored as Aurora kinase inhibitors, which may be useful in treating cancer (ヘンリー,ジェームズ, 2006).
Chemical Structure and Properties
Crystal Structure Analysis : The crystal structure of compounds similar to 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine has been analyzed, contributing to a better understanding of their physical and chemical properties (He & Chen, 2009).
Quantitative Structure-Activity Relationship Studies : Research on derivatives of pyrrolidines, including 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine, has led to insights into their structure-activity relationships, particularly in the context of anti-inflammatory properties (Wilkerson et al., 1994).
Thermal Stability and Glass Transition : Studies on polyimides containing pyrrolidine structures have shown significant thermal stability and high glass transition temperatures, highlighting the material science applications of these compounds (Wang et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Biochemical Pathways
Pyrrolidine derivatives have been found to inhibit cox-2, an enzyme involved in inflammation and pain .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN/c12-10-4-1-5-11(13)9(10)7-8-3-2-6-14-8/h1,4-5,8,14H,2-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNARRDQRDXRDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=C(C=CC=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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